molecular formula C15H14N6 B14715940 N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline CAS No. 13486-26-5

N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline

Cat. No.: B14715940
CAS No.: 13486-26-5
M. Wt: 278.31 g/mol
InChI Key: IWXDHMWHBMUILZ-UHFFFAOYSA-N
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Description

N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline is a complex organic compound that features a triazole ring, a phenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline typically involves the reaction of N-methyl-N-phenylhydrazine with 3-amino-1,2,4-triazole under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the reaction. The mixture is heated to reflux for several hours, and the product is then isolated through filtration and recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce this compound hydrides .

Scientific Research Applications

N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which may inhibit the activity of certain enzymes or disrupt biological pathways. This compound’s ability to interact with various molecular targets makes it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1,2-phenylenediamine
  • N-Methyl-1,2-benzenediamine
  • N-Methyl-o-phenylenediamine

Uniqueness

N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline is unique due to its combination of a triazole ring and a phenyl group, which imparts distinct chemical and biological properties. Unlike other similar compounds, this compound’s structure allows for specific interactions with biological targets, making it particularly valuable in medicinal chemistry and drug development .

Properties

CAS No.

13486-26-5

Molecular Formula

C15H14N6

Molecular Weight

278.31 g/mol

IUPAC Name

N-methyl-N-phenyl-4-(1H-1,2,4-triazol-5-yldiazenyl)aniline

InChI

InChI=1S/C15H14N6/c1-21(13-5-3-2-4-6-13)14-9-7-12(8-10-14)18-20-15-16-11-17-19-15/h2-11H,1H3,(H,16,17,19)

InChI Key

IWXDHMWHBMUILZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=NN3

Origin of Product

United States

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